molecular formula C17H12F2N2O B13083039 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile

2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile

Cat. No.: B13083039
M. Wt: 298.29 g/mol
InChI Key: JKANXVYCKSDVIS-UHFFFAOYSA-N
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Description

2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile is a complex organic compound that features a difluorophenyl group, a methoxy group, and an indole structure

Preparation Methods

The synthesis of 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Chemical Reactions Analysis

2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-(2,3-Difluorophenyl)-5-methoxy-1H-indol-3-yl)acetonitrile include other indole derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their chemical properties and applications. For example, N-(2,3-difluorophenyl)-2-fluorobenzamide is another fluorinated compound with distinct properties and uses .

Properties

Molecular Formula

C17H12F2N2O

Molecular Weight

298.29 g/mol

IUPAC Name

2-[4-(2,3-difluorophenyl)-5-methoxy-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H12F2N2O/c1-22-14-6-5-13-15(10(7-8-20)9-21-13)16(14)11-3-2-4-12(18)17(11)19/h2-6,9,21H,7H2,1H3

InChI Key

JKANXVYCKSDVIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2CC#N)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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